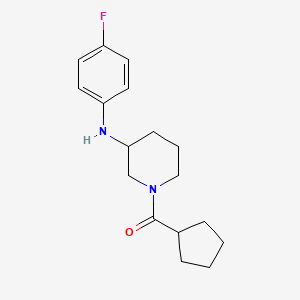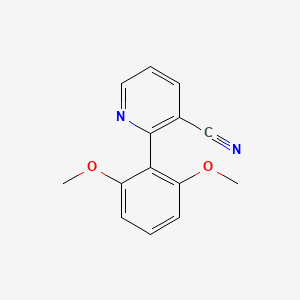![molecular formula C18H20F3NO B5048215 N-[(4-methoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B5048215.png)
N-[(4-methoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine is an organic compound characterized by the presence of methoxyphenyl and trifluoromethylphenyl groups attached to a propan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine typically involves multi-step organic reactions. One common method involves the alkylation of 4-methoxybenzylamine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
N-[(4-methoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: An aromatic ether with similar structural features.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A related compound with a methoxyphenyl group.
Uniqueness
N-[(4-methoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine is unique due to the combination of methoxyphenyl and trifluoromethylphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-13(22-12-14-6-8-17(23-2)9-7-14)10-15-4-3-5-16(11-15)18(19,20)21/h3-9,11,13,22H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCKLAZNJBLYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5048143.png)
![(diphenylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5048154.png)
![3-(1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinyl)-N-(3-methylphenyl)propanamide](/img/structure/B5048171.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5048175.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptylglycinamide](/img/structure/B5048187.png)
methanone](/img/structure/B5048196.png)
![9-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5048208.png)


![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3,4,5-triethoxy-benzamide](/img/structure/B5048231.png)
![3-(1H-pyrazol-4-yl)-1-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B5048238.png)

